molecular formula C21H25NO3S B4300857 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid

3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid

Cat. No. B4300857
M. Wt: 371.5 g/mol
InChI Key: GEVCRFXHANAAPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid, also known as TPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a derivative of propanoic acid and has a unique structure that makes it an attractive candidate for various research studies.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is not fully understood. However, it is believed to act as an inhibitor of the proteasome, which is a complex responsible for the degradation of proteins. By inhibiting the proteasome, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid can potentially affect the regulation of various cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid have been studied in various research studies. It has been shown to inhibit the proteasome in vitro, which can potentially affect various cellular processes. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to induce apoptosis, which is a programmed cell death process. This suggests that 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid may have potential applications in cancer research.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in lab experiments is its relatively simple synthesis method. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been shown to be stable under various conditions, which makes it an attractive candidate for various research studies. However, one limitation of using 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is its potential toxicity. Further studies are needed to determine the toxicity of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid and its potential effects on living organisms.

Future Directions

There are several future directions for the research on 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid. One potential direction is the development of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid derivatives with improved potency and selectivity for the proteasome. Additionally, further studies are needed to determine the potential applications of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid in cancer research and the regulation of the immune system. Finally, the toxicity of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid needs to be further studied to determine its safety for potential use in living organisms.
Conclusion
In conclusion, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in research. Its unique structure and potential applications in various fields make it an attractive candidate for further studies. Further research is needed to determine the potential applications of 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid and its toxicity in living organisms.

Scientific Research Applications

3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been used in various research studies due to its potential applications in different fields. It has been used as a tool to study protein-protein interactions, specifically in the case of the interaction between the transcription factor c-Jun and the coactivator p300. 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has also been used to study the inhibition of the proteasome, which is a cellular complex responsible for degrading proteins. Additionally, 3-(4-tert-butylphenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid has been used to study the role of the proteasome in the regulation of the immune system.

properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[(2-phenylsulfanylacetyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3S/c1-21(2,3)16-11-9-15(10-12-16)18(13-20(24)25)22-19(23)14-26-17-7-5-4-6-8-17/h4-12,18H,13-14H2,1-3H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVCRFXHANAAPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24812879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-Tert-butylphenyl)-3-{[(phenylsulfanyl)acetyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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